VPC-16606
Description
Properties
CAS No. |
2027540-49-2 |
|---|---|
Molecular Formula |
C17H13ClN2O2S |
Molecular Weight |
344.81 |
IUPAC Name |
(Z)-N-(2-Chlorophenyl)-N'-(7-methyl-3-oxobenzo[b]thiophen-2(3H)-ylidene)acetohydrazide |
InChI |
InChI=1S/C17H13ClN2O2S/c1-10-6-5-7-12-15(22)17(23-16(10)12)19-20(11(2)21)14-9-4-3-8-13(14)18/h3-9H,1-2H3/b19-17- |
InChI Key |
KXLNYDWQXSNLPB-ZPHPHTNESA-N |
SMILES |
CC(N(C1=CC=CC=C1Cl)/N=C2C(C3=CC=CC(C)=C3S/2)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VPC-16606; VPC16606; VPC 16606 |
Origin of Product |
United States |
Discovery and Design of Vpc 16606
In Silico Identification and Computational Approaches
The initial phase of identifying potential ERα inhibitors involved leveraging computational techniques to screen and analyze chemical libraries. Computer-Aided Drug Design (CADD) played a crucial role in this process.
Virtual screening is a computational technique utilized in drug discovery to evaluate extensive libraries of small molecules to identify potential drug candidates that can bind to a biological target. In the context of VPC-16606 development, a molecular similarity search was employed. This involved using a previously reported AF2-specific inhibitor, VPC-16230, as a chemical template to identify analogues with potentially enhanced target affinity and improved drug-like properties. Virtual screening is considered a critical component of modern drug discovery pipelines.
Computer-Aided Drug Design (CADD) encompasses various computational approaches used to discover, design, and optimize drug candidates. CADD techniques, including in silico screening, were instrumental in the initial identification of ERα-AF2-directed compounds like VPC-16230. CADD facilitates the identification of promising drug candidates by enabling the analysis of molecular interactions and predicting binding affinities, thereby accelerating the drug discovery process compared to traditional experimental methods alone.
Virtual Screening Methodologies
Lead Optimization from Precursor Compounds (e.g., VPC-16464)
Following the identification of initial hits, such as VPC-16230, a process of lead optimization was undertaken to enhance their potency and selectivity. This process led to the identification and refinement of VPC-16464 and subsequently this compound. Lead optimization aims to improve the properties of initial lead compounds through chemical modifications.
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, investigating the relationship between a molecule's chemical structure and its biological activity. SAR studies were performed on VPC-16464 to understand how modifications to its scaffold affected its anti-ERα potency and its ability to displace co-activator peptides from the AF2 site. These studies provided crucial insights into the protein-ligand interactions, highlighting the importance of specific chemical groups and non-polar interactions for binding and activity. By systematically altering functional groups and testing the resulting analogues, SAR helps identify which structural features are critical for desired biological activity.
Rational design involves the deliberate design of molecules based on a detailed understanding of the molecular target and its interactions with ligands. Based on the insights gained from SAR studies and molecular modeling of VPC-16464's binding pose within the ERα AF2 cavity, rational design principles were applied. It was hypothesized that adding a hydrophobic group to the benzothiophenone core of VPC-16464 would enhance non-polar interactions with neighboring AF2 residues, thereby improving ligand binding. This led to the design of derivatives like this compound, which incorporated a methyl group at the seventh position of the benzothiophenone core. The addition of this methyl group in this compound resulted in a considerable increase in potency, attributed to stronger van der Waals contacts with specific AF2 residues, namely Val355, Ile358, and Leu359.
Structure-Activity Relationship (SAR) Studies Guiding Chemical Modifications
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are computational techniques used to simulate and analyze the behavior and interactions of molecules over time. These methods provided critical dynamic and structural information throughout the discovery and design process of this compound. Molecular dynamics simulations were used to identify the most stable binding pose of VPC-16464 within the ERα AF2 site, which guided the subsequent structure-guided lead optimization efforts. Furthermore, post-synthesis, molecular dynamics simulations were employed to validate the stable binding of this compound to both wild-type and mutant forms of ERα. These simulations provide valuable insights into the dynamic nature of protein-ligand complexes and help confirm the predicted binding modes and stability.
The lead optimization efforts resulted in this compound demonstrating significantly improved potency compared to its precursor, VPC-16464. The inhibitory effect on ERα co-regulator binding was quantified, showing a notable increase in activity.
Here is a summary of the potency data for this compound and its precursors:
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| VPC-16230 | ERα | Luciferase reporter-based transcriptional assay | 5.8 or 7.8 | |
| VPC-16464 | ERα | Luciferase reporter-based transcriptional assay | 2.7 | |
| This compound | ERα co-regulator binding | Inhibition of binding | 0.3 | |
| This compound | ERα | Luciferase reporter-based transcriptional assay | 0.3 | |
| This compound | ERα-LBD + SRC-3 | Mammalian two-hybrid assay | 0.8 |
Molecular dynamics simulations provided data on the stability and binding energy of this compound in complex with ERα.
| Complex | Average RMSD (Å) | Binding Free Energy (kcal/mol) | Reference |
| WT ERα-VPC-16606 | 1.3 | -10.4 | |
| Y537S Mutant ERα-VPC-16606 | 1.4 | -10.2 |
These detailed research findings underscore the effectiveness of the integrated computational and experimental approach in designing this compound with enhanced potency and favorable binding characteristics.
Prediction of Binding Poses and Interactions within the ERα AF2 Site
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, played a significant role in predicting how this compound interacts with the ERα AF2 site. These in silico techniques are used to analyze and explore potential targetable sites on ERα and to study the docked poses of ligands mdpi.com.
The AF2 site is a hydrophobic cleft on the ERα LBD that is critical for the recruitment of co-activator proteins containing LXXLL motifs nih.gov. Binding of agonists like estrogen to the estrogen binding site induces a conformational change in ERα, particularly the repositioning of helix 12 (H12), which creates a functional AF2 surface for co-activator binding mdpi.combiorxiv.org. Conversely, antagonists can disrupt this process by altering the conformation of H12, thereby blocking co-activator recruitment mdpi.com.
This compound was designed to bind to this AF2 hydrophobic cleft . In silico studies predicted that this compound would bind to the AF2 site and interfere with the interaction between ERα and co-activator proteins like SRC-3 nih.gov. These predictions were based on the compound's structure and its anticipated interactions with key residues within the AF2 pocket. It was observed that the orientation of this compound within the AF2 site is similar in both wild-type (WT) and the Y537S mutant forms of ERα, suggesting that the topology and features of the AF2 site are highly similar in these forms nih.gov.
Validation of Ligand-Protein Complex Stability (e.g., with ERα-LBD)
The stability of the interaction between this compound and the ERα LBD was validated using both computational and experimental methods.
Molecular dynamics (MD) simulations were employed post-synthesis to assess the stability of the this compound complex with both wild-type (WT) and Y537S mutant ERα . These simulations, typically conducted over timescales such as 50 nanoseconds, provide insights into the dynamic behavior of the ligand-protein complex .
| Parameter | WT ERα | Y537S Mutant |
| Average RMSD (Å) | 1.3 | 1.4 |
| Simulation Duration | 50 ns | 50 ns |
Table 1: MD Simulation Parameters and Results for ERα-VPC-16606 Complex Stability
The results from MD simulations indicated stable binding of this compound to both WT and Y537S mutant ERα, with Root Mean Square Deviation (RMSD) values for the ligand-protein complex remaining below 1.5 Å . This suggests that the compound maintains a consistent binding pose within the AF2 site throughout the simulation period, without inducing significant conformational shifts in the receptor . The similar average RMSD values for both WT and mutant forms further support the observation that this compound binds similarly to these receptor variants nih.gov.
Experimental validation of the direct binding of this compound to the ERα LBD has been performed using techniques such as Biolayer Interferometry (BLI) nih.gov. BLI dose-response curves have been used to quantify the direct binding kinetics between this compound and the ERα LBD nih.gov. These experiments provide empirical evidence supporting the computational predictions of this compound binding to ERα.
Furthermore, functional assays like the mammalian two-hybrid assay have been used to confirm that this compound blocks the interaction between ERα-LBD and co-activator proteins like SRC-3 in a dose-dependent manner nih.govresearchgate.net. This provides functional validation of the compound's mechanism of action through targeting the AF2 site nih.gov. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays have also been utilized to measure the inhibition of ERα-coactivator binding by this compound, yielding an IC50 value of 0.3 µM researchgate.net. These experimental findings collectively validate the predicted binding mode and the stability of the this compound/ERα-LBD complex, highlighting its ability to disrupt crucial co-activator interactions.
| Assay | Measured Activity | Result/IC50 | Citation |
| Mammalian Two-Hybrid Assay (ERα-LBD/SRC-3) | Inhibition of ERα-coactivator interaction | IC50 0.8 µM | nih.govresearchgate.net |
| TR-FRET (ERα-coactivator binding) | Inhibition of ERα-coactivator binding | IC50 0.3 µM | researchgate.net |
| BLI | Direct binding to ERα LBD | Dose-dependent | nih.gov |
Table 2: In Vitro Assays Validating this compound Activity and Binding
Molecular Mechanisms of Vpc 16606 Action
Direct Interaction with Estrogen Receptor Alpha (ERα)
VPC-16606 directly interacts with the Estrogen Receptor Alpha (ERα) protein. Studies have shown that this interaction occurs within the ligand-binding domain (LBD) of ERα. citeab.com Biolayer interferometry (BLI) assays have provided direct evidence of this compound binding to the ERα LBD. wikipedia.org
Targeting the AF2 Site of ERα Ligand-Binding Domain (LBD)
A key aspect of this compound's mechanism is its selective targeting of the Activation Function-2 (AF2) site within the ERα LBD. citeab.comwikipedia.orgguidetopharmacology.org This site is a critical hydrophobic cleft on the receptor that plays a vital role in the recruitment of co-activator proteins necessary for gene transcription. citeab.com The interaction of this compound with the AF2 site is described as an AF2-mediated mechanism of ERα inhibition. wikipedia.orgguidetopharmacology.org Structural modifications, such as the addition of a methyl group during the optimization of its precursor VPC-16464, were found to enhance van der Waals interactions with specific AF2 residues, including Val355, Ile358, and Leu359, leading to improved potency. citeab.com
Distinction from Estrogen Binding Site (EBS) Ligands
This compound operates through a mechanism fundamentally different from ligands that bind to the Estrogen Binding Site (EBS), such as estradiol (B170435) (E2) or selective estrogen receptor modulators (SERMs) like tamoxifen (B1202). wikipedia.orgguidetopharmacology.org Unlike EBS ligands, this compound does not displace E2 from the receptor. wikipedia.orgguidetopharmacology.orgmims.com Fluorescence polarization assays have demonstrated minimal displacement of fluorescein-labelled E2 from the EBS by this compound, even at concentrations significantly higher than its inhibitory concentration, providing strong evidence that its effects are not mediated through EBS binding and confirming its identity as a true AF2 binder. wikipedia.orgguidetopharmacology.org This contrasts with SERMs like tamoxifen, which exert their effects by binding to the EBS and allosterically influencing the AF2 site and co-activator binding. wikipedia.orgguidetopharmacology.org
Disruption of Co-activator Recruitment
A primary consequence of this compound targeting the ERα AF2 site is the disruption of co-activator protein recruitment. citeab.comguidetopharmacology.org The binding of co-activators to the AF2 site is essential for the assembly of the transcriptional complex that drives ERα-dependent gene expression. guidetopharmacology.org
Inhibition of Steroid Receptor Coactivator Protein-3 (SRC-3) Binding to ERα
This compound has been shown to specifically block the interaction between ERα and Steroid Receptor Coactivator Protein-3 (SRC-3), a key member of the p160 family of co-activators. citeab.comguidetopharmacology.org Mammalian two-hybrid assays have demonstrated that this compound inhibits the interaction between the ERα-LBD and SRC-3 fusion proteins in a dose-dependent manner. wikipedia.orgguidetopharmacology.org Quantitative data from these studies indicate potent inhibition of this interaction. wikipedia.org
Table 1: Inhibition of ERα-SRC-3 Interaction by this compound
| Assay Type | IC50 (µM) | Reference |
| Mammalian Two-Hybrid | 0.8 | wikipedia.org |
| TR-FRET | 0.3 | citeab.com |
Impact on Other p160 Family Co-activators
Beyond its specific effect on SRC-3, this compound is understood to block interactions with the broader p160 family of ERα co-activators. guidetopharmacology.org The p160 family includes SRC-1, SRC-2 (also known as TIF2 or GRIP1), and SRC-3 (also known as AIB1, ACTR, RAC3, pCIP, or NCoA-3). guidetopharmacology.orgnih.gov By targeting the AF2 site, which is a common interaction surface for these co-activators, this compound effectively disrupts the recruitment of multiple members of this crucial co-activator family to ERα. citeab.comguidetopharmacology.org
Modulation of ERα-Dependent Transcriptional Activity
The disruption of co-activator recruitment by this compound leads to a significant suppression of ERα-dependent transcriptional activity. citeab.com This is a direct consequence of preventing the formation of a functional transcriptional complex at the promoters of ERα target genes. Research has shown that this compound downregulates the expression levels of several genes known to be regulated by ERα, including pS2, PR, Cyclin D1, and CDC2, at the mRNA level. wikipedia.orgguidetopharmacology.org
Quantitative assessment using a luciferase reporter-based transcriptional assay in ERα-positive cell lines has determined the potency of this compound in inhibiting ERα transcriptional activity. wikipedia.org
Table 2: Inhibition of ERα Transcriptional Activity by this compound
| Cell Line | Assay Type | IC50 (µM) | Reference |
| T47DKBluc | Luciferase reporter-based transcriptional assay | 0.3 | wikipedia.org |
Furthermore, chromatin immunoprecipitation (ChIP) analysis has demonstrated that targeting the AF2 site with this compound destabilizes the binding of ERα to Estrogen Response Elements (EREs) in the DNA, such as those found in the pS2 promoter. guidetopharmacology.org This diminished binding to EREs, coupled with the prevention of co-activator recruitment, collectively contributes to the observed inhibition of ERα-dependent gene transcription. guidetopharmacology.org
Downregulation of Target Gene Expression (e.g., pS2, PR, Cyclin D1, CDC2 mRNA)
This compound has been shown to significantly downregulate the expression levels of several ERα-dependent genes at the mRNA level. Studies in MCF7 and tamoxifen-resistant (TamR3) breast cancer cell lines treated with this compound in the presence of estradiol (E2) demonstrated decreased mRNA levels of pS2, Progesterone (B1679170) Receptor (PR), Cyclin D1, and CDC2 nih.gov. This effect was observed after 24 hours of treatment nih.gov. While the downregulation was evident at the mRNA level, achieving a similar effect at the protein level for these genes required higher doses of this compound for the same treatment duration nih.gov.
The downregulation of these genes is consistent with this compound's role as an inhibitor of ERα transcriptional activity . The compound's ability to suppress the expression of genes like Cyclin D1 and CDC2, which are involved in cell cycle progression, contributes to its anti-proliferative effects in ERα-positive cell lines nih.gov.
Effect on ERα Binding to Estrogen Response Elements (ERE)
This compound diminishes the binding of ERα to Estrogen Response Elements (EREs) nih.gov. The binding of co-activators to the AF2 site of ERα is critical for the formation of the transcriptional complex that interacts with EREs on DNA nih.govuniprot.org. By blocking the interaction between ERα and co-activators, this compound indirectly destabilizes the binding of ERα to the EREs located in the promoter regions of target genes nih.gov.
Chromatin immunoprecipitation (ChIP) assays performed in MCF7 cells treated with this compound and E2 demonstrated a significant reduction in the pull-down of the pS2 promoter by ERα compared to treatment with E2 alone nih.gov. This finding indicates that this compound impairs ERα's ability to bind to the EREs within the pS2 promoter, a well-known ERα-regulated gene nih.gov. This provides a plausible mechanism for the observed downregulation of ERα-dependent gene expression nih.gov.
Based on the search results, a data table summarizing the effect of this compound on target gene expression can be presented as follows:
| Gene Target | Effect of this compound (mRNA levels) | Cell Lines Tested | Treatment Duration | Reference |
| pS2 | Decreased | MCF7, Tamoxifen-resistant (TamR3) | 24 hours | nih.gov |
| PR | Decreased | MCF7, Tamoxifen-resistant (TamR3) | 24 hours | nih.gov |
| Cyclin D1 | Decreased | MCF7, Tamoxifen-resistant (TamR3) | 24 hours | nih.gov |
| CDC2 | Decreased | MCF7, Tamoxifen-resistant (TamR3) | 24 hours | nih.gov |
In Vitro Studies on Cellular Responses
In vitro studies have demonstrated that this compound exerts significant effects on ERα-positive breast cancer cell lines, influencing their proliferation, inducing apoptosis, and altering gene and protein expression profiles.
Impact on ERα-Positive Cell Line Proliferation (e.g., T47D, MCF7, ZR75-1)
This compound has been shown to significantly reduce the growth of several ERα-positive breast cancer cell lines, including T47D, MCF7, and ZR75-1. mdpi.comresearchgate.net This anti-proliferative effect is dose-dependent. mdpi.comresearchgate.net Studies using the Presto Blue cell viability assay have confirmed the growth inhibitory potential of this compound on these cell lines after 96 hours of treatment. mdpi.comnih.govresearchgate.net Importantly, the compound did not show a significant effect on ERα-negative MDA-MB-231 breast cancer cells, indicating an ERα-mediated mode of action and ruling out general cytotoxic effects. mdpi.com
| Cell Line | ERα Status | Effect of this compound on Growth |
|---|---|---|
| T47D | Positive | Significant reduction |
| MCF7 | Positive | Significant reduction |
| ZR75-1 | Positive | Significant reduction |
| MDA-MB-231 | Negative | No significant effect |
Induction of Apoptotic Pathways in Relevant Cell Lines
Research indicates that this compound can induce apoptosis in relevant cell lines. A study evaluating its efficacy in mutant ERα models noted that this compound significantly inhibited cell proliferation and induced apoptosis markers in these models, which included MCF7 and TamR3 cells treated for 96 hours. While the specific apoptotic pathways are not detailed in the provided snippets, the induction of apoptosis contributes to the observed anti-proliferative effects.
Gene and Protein Expression Profile Analysis Post-VPC-16606 Treatment
This compound treatment leads to significant changes in the expression levels of ERα-dependent genes and proteins. At the mRNA level, this compound significantly downregulates the expression of genes such as pS2, PR, Cyclin D1, and CDC2 in MCF7 and TamR3 cells after 24 hours of treatment in the presence of estradiol (E2). mdpi.comnih.govresearchgate.net This downregulation of mRNA levels was observed at higher doses at the protein level for the same duration of treatment. mdpi.comnih.govresearchgate.net Chromatin immunoprecipitation (ChIP) analysis in MCF7 cells further demonstrated that this compound significantly reduced ERα binding to the estrogen response elements (ERE) of the pS2 promoter, in addition to preventing co-activator recruitment necessary for ERα transcriptional activity. nih.gov
| Gene/Protein | Effect of this compound Treatment (mRNA) | Effect of this compound Treatment (Protein) | Cell Lines |
|---|---|---|---|
| pS2 | Downregulated | Decreased expression (at higher doses) | MCF7, TamR3 |
| PR | Downregulated | Decreased expression (at higher doses) | MCF7, TamR3 |
| Cyclin D1 | Downregulated | Decreased expression (at higher doses) | MCF7, TamR3 |
| CDC2 | Downregulated | Decreased expression (at higher doses) | MCF7, TamR3 |
Activity Against Hormone-Resistant and Mutant ERα Models
A key aspect of this compound's potential is its activity against models of hormone resistance and against constitutively active mutant forms of ERα, which are often associated with acquired endocrine therapy resistance. mdpi.comubc.ca
Efficacy in Tamoxifen-Resistant (TamR3) Cell Lines
This compound has demonstrated a strong anti-proliferative effect against tamoxifen-resistant cell lines, such as TamR3. mdpi.comnih.govresearchgate.netresearchgate.netubc.ca Studies using the Presto Blue viability assay showed that this compound could significantly reduce the growth of TamR3 cells. mdpi.comnih.govresearchgate.net This efficacy against tamoxifen-resistant cells highlights its potential to overcome a major challenge in breast cancer treatment. nih.gov
Inhibition of Constitutively Active Mutant Forms of ERα (e.g., Y537S)
Clinically relevant mutations in the ESR1 gene, such as Y537S, can lead to constitutively active forms of ERα that contribute to acquired endocrine therapy resistance. mdpi.comnih.govubc.canih.govnih.gov this compound has been shown to successfully inhibit the transcriptional activity of several single and double constitutively active mutant forms of ERα, including Y537S, with similar efficacy as against the wild-type receptor. mdpi.comnih.gov This is particularly significant because the Y537S mutation is located outside the AF2 pocket, suggesting that this compound's AF2-targeting mechanism is effective even when this mutation is present. mdpi.comnih.gov Experimental evaluation against five single and two double constitutively-active mutant forms of ERα showed inhibition with IC50 values typically between 0.5 and 1 µM. mdpi.com
| ERα Form | Effect of this compound on Transcriptional Activity | IC50 (µM) |
|---|---|---|
| Wild-type (WT) | Inhibited | 0.5–1 |
| Y537S Mutant | Inhibited | 0.5–1 |
| Other Single Mutants (L536Q, Y537C, Y537N, D538G) | Inhibited | 0.5–1 |
| Double Mutants (Y537S/D538G, S463P/Y537N) | Inhibited | 0.5–1 |
Assessment of Receptor Selectivity
Evaluating the selectivity of this compound against different steroid hormone receptors is crucial to understanding its potential therapeutic profile and minimizing off-target effects. Studies have assessed its activity against estrogen receptor isoforms (ERα and ERβ) and other steroid hormone receptors, including the androgen receptor (AR), glucocorticoid receptor (GR), and progesterone receptor (PR).
Differential Activity Against ERα versus ERβ Isoforms
This compound has demonstrated selectivity towards ERα. It inhibits ERα co-regulator binding with an IC50 of 0.3 µM, as determined by a TR-FRET assay. The compound was found to downregulate ERα-dependent mRNA expression. researchgate.netmdpi.comnih.gov
While this compound shows a preference for ERα, it has been observed to cause peptide displacement when tested against the purified ERβ LBD. nih.gov This is not unexpected given the sequence similarity between the ligand-binding domains (LBD) of ERα and ERβ (59% homology). mdpi.com The implications of this interaction with ERβ in the context of breast cancer warrant further evaluation, as the role of ERβ in breast cancer biology is not fully elucidated and can potentially exert inhibitory effects on cell proliferation in the absence of ERα. nih.govmdpi.com
Selectivity Profile Against Other Steroid Hormone Receptors (AR, GR, PR)
Studies have indicated that this compound is selective for ERα over other steroid hormone receptors, including PR, GR, and AR. researchgate.netmdpi.comnih.govresearchgate.net Luciferase assays were used to test the selectivity of this compound towards ERα compared to AR, GR, and PR. nih.gov At concentrations up to 25 µM, this compound did not significantly affect the activity of AR, GR, and PR when compared to their respective stimulated controls. nih.gov Some effect was observed at a very high concentration of 50 µM, but this could be related to the compound's potential impact on cell viability at such levels, which are considerably higher than those used in typical assays. nih.gov
The following table summarizes the selectivity profile of this compound based on available data:
| Receptor | Activity of this compound (up to 25 µM) | Source |
| ERα | Inhibitory (IC50 0.3 µM for co-regulator binding) | |
| ERβ | Peptide displacement observed | nih.gov |
| AR | No significant effect | nih.gov |
| GR | No significant effect | nih.gov |
| PR | No significant effect | nih.gov |
In Vivo Efficacy in Animal Models
Preclinical evaluation of this compound has included assessing its efficacy in animal models, particularly focusing on its impact on tumor growth in xenograft models and its broader systemic biological effects.
Reduction of Tumor Burden in Xenograft Models
This compound has shown promise in reducing tumor burden in vivo xenograft models. ubc.ca Xenograft models, which involve implanting human cancer cells or tissue into immunodeficient mice, are commonly used to evaluate the in vivo efficacy of potential anti-cancer agents. amegroups.orgmdpi.cominvivotek.com These models can utilize established cancer cell lines (cell line-derived xenografts, CDX) or patient-derived tumor tissue (patient-derived xenografts, PDX). amegroups.orgmdpi.cominvivotek.com PDX models are considered to better preserve tumor heterogeneity and the tumor microenvironment, potentially offering improved predictability of clinical responses. amegroups.orgmdpi.com While the specific details of the xenograft models used for this compound were not extensively detailed in the search results, the compound successfully reduced tumor burden in these in vivo settings. ubc.ca This suggests that the in vitro activity observed for this compound translates to an anti-tumor effect in a living system.
Evaluation of Systemic Biological Impact in Preclinical Studies
While the anti-tumor effects of this compound in animal models have been explored, the systemic effects on other ERα-sensitive tissues and a comprehensive evaluation of its pharmacokinetic and pharmacodynamic properties in these preclinical studies were indicated as being beyond the scope of some initial research. researchgate.netnih.gov However, preclinical studies generally involve assessing various parameters to understand the systemic biological impact of a compound. These can include monitoring body weight, tumor volume or burden, and analyzing serum and tissue samples. creative-animodel.com In vivo efficacy testing platforms typically offer services that include evaluating tumor kinetics and animal survival studies in xenograft models. invivotek.com Such evaluations are crucial for understanding how a compound is distributed, metabolized, and excreted in the body (pharmacokinetics) and the relationship between drug concentration and its effects (pharmacodynamics). researchgate.neteuropa.eu Further investigation into these systemic aspects would provide a more complete picture of this compound's biological impact in vivo.
Conclusion
Estrogen Receptor Alpha is a critical target in hormone-dependent cancers, and while existing endocrine therapies have been successful, the development of resistance remains a significant obstacle. VPC-16606 represents a novel approach to targeting ERα by specifically inhibiting its Activation Function-2 site, thereby blocking the recruitment of essential co-activator proteins. Preclinical research indicates that this compound effectively inhibits ERα transcriptional activity, disrupts ERα-co-activator interactions, and exerts anti-proliferative effects on ERα-positive cancer cells, including those resistant to tamoxifen (B1202) and expressing constitutively active mutations. These findings highlight this compound as a promising compound with the potential to address key mechanisms of endocrine resistance and offer a new therapeutic avenue for patients with ERα-positive malignancies.
The Chemical Compound this compound: Targeting Estrogen Receptor Alpha in Hormone-Resistant Cancers
Estrogen Receptor Alpha (ERα) is a pivotal nuclear transcription factor in the development and progression of approximately 70% of breast cancers. oaepublish.com It mediates cell proliferation and metabolism primarily by binding to its ligand, estrogen (E₂), and subsequently regulating gene transcription through interaction with estrogen response elements (EREs) in DNA. thermofisher.com This makes ERα a critical therapeutic target in ER-positive breast cancer. oaepublish.com Standard treatments like tamoxifen and aromatase inhibitors target ERα, significantly reducing recurrence and mortality. oaepublish.com However, the development of resistance remains a significant challenge, necessitating the exploration of novel therapeutic strategies that target ERα through alternative mechanisms. oaepublish.commdpi.com
Addressing Constitutively Active ERα in Mutant Forms
Mutations in the ESR1 gene, which encodes ERα, have been strongly linked to acquired endocrine therapy resistance in breast cancer. oaepublish.comnih.gov These mutations can lead to ligand-independent activation of ERα, allowing the receptor to stimulate tumor growth even in the absence of estrogen or in the presence of estrogen-depleting therapies. oaepublish.com this compound, a novel benzothiophenone-derived compound, has demonstrated efficacy against clinically relevant mutant forms of ERα. nih.gov
Research indicates that this compound successfully inhibits the activity of these constitutively active ERα mutants. nih.gov Studies using cell lines expressing various mutant forms of ERα have shown that this compound significantly reduces cell proliferation in these models. This is particularly important because it supports the concept that targeting an alternative functional site on the receptor can overcome the hormone-independent activation driven by these mutations. nih.gov
Circumventing Resistance through Alternative Binding Mechanisms
Conventional ERα-directed therapies, such as tamoxifen and fulvestrant, primarily bind to the estrogen binding site (EBS) of the receptor. oaepublish.comnih.gov While effective initially, this mechanism can be circumvented by mutations or other resistance pathways. oaepublish.commdpi.com this compound, however, employs an alternative mechanism by selectively targeting the activation function-2 (AF2) site of ERα.
The AF2 site is crucial for the recruitment of co-activator proteins, such as the p160 family (particularly SRC-3), which are essential for ERα-mediated transcriptional activity. nih.govresearchgate.net this compound does not displace E₂ from the EBS, but instead blocks the interaction between ERα and these co-activators at the AF2 site. nih.gov This AF2-specific mechanism of inhibition suppresses ERα-dependent transcriptional activity and the expression of downstream genes like pS2, PR, Cyclin D1, and CDC2. nih.gov
Studies have shown that this compound prevents the interaction between the ERα-ligand binding domain (LBD) and SRC-3 fusion proteins in a dose-dependent manner. nih.govresearchgate.net This is in contrast to selective estrogen receptor modulators (SERMs) like tamoxifen, which allosterically displace co-activators by binding to the EBS. nih.gov The ability of this compound to target the AF2 site provides a mechanism to circumvent resistance that arises from alterations at the EBS or from constitutive activation of ERα mutants. mdpi.comnih.gov
Detailed research findings highlight the potency of this compound. Lead optimization from its precursor, VPC-16464, which had an IC₅₀ of 2.7 µM, resulted in this compound with a significantly improved potency, exhibiting an IC₅₀ of 0.3 µM in inhibiting ERα co-regulator binding. nih.govresearchgate.net This enhancement was attributed to structural modifications that improved interactions with AF2 residues.
The compound has shown dose-dependent anti-proliferative effects in various ERα-positive breast cancer cell lines, including those resistant to tamoxifen (TamR3), while having no effect on ERα-negative cell lines, confirming its ERα-mediated activity. nih.govresearchgate.net Furthermore, this compound has been shown to significantly reduce ERα binding to the EREs of estrogen-regulated genes, such as the pS2 promoter, which is crucial for the formation of the transcription complex. nih.govresearchgate.net
The following table summarizes some key research findings regarding this compound:
| Parameter | Value / Observation | Reference |
| Mechanism of Action | Selective targeting of ERα AF2 site, blocking co-activator interaction (e.g., SRC-3) | nih.gov |
| Inhibition of ERα Transcriptional Activity | IC₅₀ 0.3 µM (in T47DKBluc cells) | researchgate.net |
| Inhibition of ERα-SRC-3 Interaction | IC₅₀ 0.8 µM | nih.govresearchgate.net |
| Effect on ERα+ Cell Lines (Proliferation) | Dose-dependent inhibition (e.g., T47D, MCF7, ZR-75-1, TamR3) | nih.govresearchgate.net |
| Effect on ERα- Cell Lines (Proliferation) | No significant effect (e.g., MDA-MB-231) | nih.govresearchgate.net |
| Effect on ERα-Dependent Gene Expression | Downregulation of mRNA (pS2, PR, Cyclin D1, CDC2) | nih.govresearchgate.net |
| Effect on ERα Binding to EREs | Significantly reduced ERα pull down on pS2 promoter | nih.govresearchgate.net |
| Efficacy against Mutant ERα Forms | Inhibits constitutively active mutants with IC₅₀ values in the range of 0.5–1 µM | nih.gov |
These findings underscore the potential of this compound as a therapeutic agent for hormone-resistant breast cancers, particularly those driven by mutant ERα, by offering a distinct mechanism of action compared to existing therapies.
Advanced Methodologies for Studying Vpc 16606
Biochemical and Biophysical Characterization
Biochemical and biophysical methods are crucial for understanding the direct interactions between VPC-16606 and its target proteins, as well as the kinetics and thermodynamics of these interactions. nih.gov
Mammalian Two-Hybrid Assays for Protein-Protein Interactions
Mammalian two-hybrid assays are employed to study protein-protein interactions within the cellular environment. nih.govadaptyvbio.commdpi.comtakarabio.com In the context of this compound, this assay has been used to demonstrate its ability to block the interaction between the ligand-binding domain (LBD) of ERα and co-activator proteins like SRC-3. nih.govadaptyvbio.commdpi.com
In a typical mammalian two-hybrid assay involving this compound, MDA-MB-231 cells are transfected with plasmids encoding fusion proteins: one containing the ERα-LBD fused to a DNA-binding domain (e.g., pBIND-ERα-LBD) and another containing a co-activator protein (e.g., SRC-3) fused to a transcriptional activation domain (e.g., pACT-SRC-3). nih.govadaptyvbio.com A reporter gene, such as luciferase, under the control of a promoter containing binding sites for the DNA-binding domain, is also included (e.g., pG5luc). nih.govadaptyvbio.com A constitutively active Renilla reporter is often used for normalization. nih.govadaptyvbio.com
When ERα-LBD interacts with the co-activator protein, the DNA-binding domain and the activation domain are brought into proximity, leading to the transcription of the luciferase reporter gene. nih.govadaptyvbio.com Treatment with this compound in the presence of an estrogen like E2 has been shown to prevent this interaction in a dose-dependent manner. nih.govadaptyvbio.com This results in a decrease in luciferase activity, indicating that this compound effectively blocks the recruitment of co-activators to ERα. nih.govadaptyvbio.com The half-maximal inhibitory concentration (IC50) for this interaction has been reported to be 0.8 μM. nih.gov
Fluorescence Polarization for Ligand-Protein Binding
Fluorescence polarization (FP), also known as fluorescence anisotropy, is a technique used to measure the binding of a small molecule ligand to a larger protein. nih.govadaptyvbio.comhoriba.comthermofisher.comidex-hs.commdpi.com The principle relies on the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger molecule. horiba.comthermofisher.comidex-hs.commdpi.com A smaller, unbound fluorescent molecule rotates rapidly in solution, resulting in low fluorescence polarization. horiba.comthermofisher.comidex-hs.commdpi.com When the labeled molecule binds to a larger protein, its rotation slows down, leading to increased fluorescence polarization. horiba.comthermofisher.comidex-hs.commdpi.com
In studies of this compound, fluorescence polarization assays have been utilized to investigate its interaction with ERα, particularly to determine if it competes for binding at the estrogen binding site (EBS). nih.govadaptyvbio.com Using fluorescein-labeled estradiol (B170435) (FL-E2), researchers can measure the displacement of FL-E2 from ERα by this compound. nih.govadaptyvbio.compubcompare.ai Results from these assays have indicated that this compound shows minimal displacement of FL-E2 from the EBS even at relatively high concentrations (e.g., 6 μM), suggesting that its mechanism of action does not primarily involve competing for the classical ligand-binding site occupied by estrogen. nih.govadaptyvbio.com This supports the findings from the mammalian two-hybrid assay that this compound targets the co-activator binding site (AF2) rather than the EBS. nih.gov
Biolayer Interferometry (BLI) for Direct Binding Kinetics
Biolayer Interferometry (BLI) is a label-free optical technique used to analyze and quantify biomolecular interactions in real-time. nih.govadaptyvbio.comsartorius.comiba-lifesciences.comnanotempertech.comnih.gov BLI measures the interference pattern of white light reflected from two surfaces: a biosensor tip with an immobilized ligand and an internal reference layer. adaptyvbio.comnanotempertech.com When an analyte in solution binds to the immobilized ligand, it causes a shift in the interference pattern, which is monitored over time. adaptyvbio.comiba-lifesciences.comnanotempertech.comnih.gov This allows for the determination of binding kinetics, including association (kon) and dissociation (koff) rate constants, and affinity (KD). adaptyvbio.comsartorius.comnanotempertech.com
BLI has been employed to assess the direct binding of this compound to the ERα ligand-binding domain (LBD). nih.govadaptyvbio.commdpi.com By immobilizing biotinylated ERα LBD onto a streptavidin-coated biosensor, researchers can then expose the biosensor to different concentrations of this compound. nih.gov The real-time changes in the interference signal provide dose-response curves that reflect the direct binding of this compound to ERα LBD. nih.govmdpi.com These studies have confirmed a direct and reversible interaction between this compound and the ERα LBD, supporting its role as an ERα antagonist that physically interacts with the receptor. mdpi.com BLI dose-response curves for this compound binding to ERα LBD have been generated using concentrations ranging from 3 to 100 μM. nih.govmdpi.com
Cellular and Molecular Assays
Cellular and molecular assays are essential for evaluating the biological effects of this compound in a more complex cellular context, including its impact on cell viability, proliferation, and gene expression. ubc.caresearchgate.net
Cell Viability and Proliferation Assays (e.g., Presto Blue)
Cell viability and proliferation assays are used to measure the number of living cells and their rate of growth after treatment with a compound. nih.govmdpi.comresearchgate.netplos.orgnih.govsigmaaldrich.comthermofisher.compromega.com The Presto Blue assay is a common example of such an assay. nih.govmdpi.comresearchgate.netplos.orgthermofisher.comfishersci.ca Presto Blue reagent is a cell-permeable, resazurin-based solution that is reduced by metabolically active cells to a fluorescent product (resorufin). plos.orgthermofisher.comfishersci.ca The amount of fluorescence or absorbance is proportional to the number of viable cells. thermofisher.comfishersci.ca
Studies using the Presto Blue assay have demonstrated that this compound significantly reduces the growth of ERα-positive (ERα⁺) cell lines, such as T47D, MCF7, and ZR75-1. nih.govmdpi.comresearchgate.net This indicates a potent anti-proliferative effect of this compound on these cells. Importantly, this compound has shown minimal or no effect on the growth of ERα-negative (ERα⁻) cell lines like MDA-MB-231, suggesting that its anti-proliferative activity is mediated through ERα. nih.govmdpi.com Dose-response curves from Presto Blue assays have been used to assess the growth inhibitory potential of this compound, with cells typically treated for 96 hours with varying concentrations of the compound. nih.govmdpi.com
Here is an example of how data from cell viability assays might be presented:
| Cell Line | ERα Status | This compound IC50 (µM) |
| T47D | ERα⁺ | ~0.5-1 |
| MCF7 | ERα⁺ | ~0.5-1 |
| ZR75-1 | ERα⁺ | ~0.5-1 |
| MDA-MB-231 | ERα⁻ | Not effective |
Note: IC50 values are approximate and based on interpretation of research findings.
Quantitative Polymerase Chain Reaction (qPCR) for Transcriptional Analysis
Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR or qRT-PCR, is a molecular technique used to measure the amount of specific mRNA transcripts in a sample. nih.govadaptyvbio.commdpi.com This method allows researchers to assess the impact of a compound on gene expression levels.
In the study of this compound, qPCR has been used to analyze its effect on the transcription of ERα-dependent genes. nih.govadaptyvbio.commdpi.com Since this compound is an ERα antagonist that blocks co-activator recruitment, it is expected to downregulate the expression of genes whose transcription is activated by ERα. ubc.ca
qPCR experiments have shown that treatment with this compound decreases the mRNA levels of several known ERα-dependent genes, including pS2, Progesterone (B1679170) Receptor (PR), Cyclin D1, and CDC2, in ERα⁺ cell lines like MCF7 and tamoxifen-resistant (TamR3) cells. nih.govadaptyvbio.com Cells are typically treated with this compound in the presence of estrogen (e.g., 1 nM E2) for a specific duration (e.g., 24 hours) before mRNA extraction and qPCR analysis. nih.govadaptyvbio.com The reduction in mRNA levels of these genes provides molecular evidence that this compound effectively inhibits ERα transcriptional activity. nih.gov
Here is an example of how qPCR findings might be summarized:
| Gene Target | Cell Line | Effect of this compound Treatment on mRNA Levels |
| pS2 | MCF7, TamR3 | Decreased |
| PR | MCF7, TamR3 | Decreased |
| Cyclin D1 | MCF7, TamR3 | Decreased |
| CDC2 | MCF7, TamR3 | Decreased |
Note: Data reflects observed trends in mRNA expression upon this compound treatment. nih.govadaptyvbio.com
These advanced methodologies collectively provide a comprehensive understanding of how this compound interacts with ERα at the molecular level and subsequently impacts cellular functions related to growth and gene expression.
Western Blotting for Protein Expression Levels
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. In the context of studying this compound, Western blotting is a recommended methodology for analyzing dose-dependent suppression of ERα-dependent genes by measuring protein expression changes. For instance, changes in the expression levels of proteins such as Cyclin D1 and CDC2 can be measured at various time intervals (e.g., 24-hour intervals) following treatment with this compound. nih.gov Data normalization using housekeeping genes, such as GAPDH, is essential for accurate quantification and comparison across different samples. nih.gov Including controls, such as tamoxifen-resistant controls, can further contextualize the observed efficacy of this compound. nih.gov
Chromatin Immunoprecipitation (ChIP) for DNA Binding Analysis
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction between specific proteins and DNA in vivo. This method is invaluable for determining whether a protein, such as a transcription factor or a nuclear receptor like ERα, binds to a specific genomic region. In studies involving this compound, ChIP has been utilized to assess ERα occupancy at target gene promoters. nih.gov For example, ChIP analysis of ERα binding to the pS2 enhancer has demonstrated that this compound can significantly reduce the pull-down of the promoter of the ERα-regulated gene, pS2, compared to treatment with estrogen alone. nih.gov This provides experimental evidence supporting the transcriptional inhibitory effects of this compound. Control experiments, such as assessing pull-down of enhancers in the absence of estrogen or using negative controls like the GAPDH promoter, are crucial for validating the specificity of the observed DNA binding events. nih.gov The ChIP assay involves cross-linking proteins to DNA, shearing the chromatin, immunoprecipitating the protein-DNA complexes using a specific antibody, and then analyzing the precipitated DNA fragments, typically by PCR or real-time PCR.
Luciferase Reporter Gene Assays for Transcriptional Activity
Luciferase reporter gene assays are sensitive and quantitative tools used to measure transcriptional activity. These assays involve transfecting cells with a plasmid containing a luciferase reporter gene under the control of a specific promoter or response element. Changes in luciferase activity reflect alterations in the transcriptional regulation of that promoter or response element. This compound has been studied using luciferase reporter assays to evaluate its impact on ERα-dependent transcriptional activity. These assays have been successfully employed to inhibit constitutively-active mutant forms of ERα in a dose-dependent manner. nih.gov Furthermore, luciferase assays have been used to assess the selectivity of this compound, demonstrating that it does not significantly affect the activity of other nuclear receptors such as androgen receptor (AR), glucocorticoid receptor (GR), and progesterone receptor (PR) at relevant concentrations, confirming its ERα-mediated activity. nih.gov The mechanism by which this compound prevents the interaction between the ERα ligand-binding domain (LBD) and SRC-3 fusion proteins, indicative of its AF2-mediated mode of action, has also been measured using mammalian two-hybrid assays, a type of reporter assay. nih.gov
Computational and Structural Biology Techniques
Computational and structural biology techniques play a vital role in understanding the molecular interactions of this compound, predicting its binding characteristics, and guiding the design of improved analogs.
Molecular Docking and Ligand Binding Prediction
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a protein target (like ERα). This method is crucial for understanding the molecular basis of the interaction and for identifying potential binding sites. Molecular docking studies were instrumental in the lead optimization process that led to this compound from its parent compound, VPC-16464. nih.gov These studies revealed that VPC-16464 occupied the hydrophobic AF2 pocket of the ERα ligand-binding domain, forming van der Waals interactions with specific residues. nih.gov Computational modeling of the ERα AF2-VPC-16606 complex has further elucidated the binding pose and suggested that the presence of a methyl group in this compound results in additional van der Waals interactions with neighboring AF2 residues, potentially contributing to its increased potency. nih.gov Molecular docking provides valuable insights into the structural requirements for ligand binding and can guide the design of novel compounds with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a correlation between the chemical structure of compounds and their biological activity. QSAR models can predict the activity of new compounds based on their structural features, thereby guiding the design and synthesis of more potent and effective analogs. While specific detailed QSAR models of this compound were not extensively detailed in the search results, QSAR is a recognized technique in the broader context of computer-aided drug design for ER inhibitors and in the research area where this compound was developed. Lead optimization processes often involve optimizing compounds based on multiple parameters, which can include factors assessed through QSAR. QSAR models have been used to predict the activity of compounds and evaluate datasets in related studies. This suggests that QSAR principles and methodologies likely informed the design and optimization of this compound and related compounds.
Future Research Directions and Theoretical Implications
Deeper Exploration of ERα/ERβ Differential Modulation by VPC-16606
While this compound has demonstrated selectivity for ERα over other steroid hormone receptors like PR, GR, and AR, the extent and implications of its modulation of Estrogen Receptor beta (ERβ) warrant deeper investigation. nih.govnih.govmdpi.com Given the contrasting roles of ERα and ERβ in breast cancer, with ERα generally promoting cancerous activities and ERβ often exhibiting inhibitory effects, understanding how this compound interacts with ERβ is crucial. nih.govmdpi.com Although this compound showed minimal displacement of estradiol (B170435) from the estrogen binding site, its effect on ERβ needs to be thoroughly evaluated. nih.govresearchgate.net Future studies should aim to precisely characterize the binding affinity and functional consequences of this compound interaction with ERβ, including its impact on ERβ-mediated signaling pathways and potential implications for breast cancer biology. nih.govmdpi.comresearchgate.netfrontiersin.org Research utilizing techniques such as TR-FRET or reporter gene assays specifically designed for ERβ could provide valuable insights into this differential modulation. bmbreports.org
Investigation of Comprehensive Transcriptional and Epigenetic Remodeling Mediated by this compound
This compound has been shown to downregulate the mRNA expression of ERα-dependent genes such as pS2, PR, Cyclin D1, and CDC2. nih.govresearchgate.net However, a comprehensive understanding of the full spectrum of transcriptional and epigenetic changes induced by this compound is a critical area for future research. Investigating the global effect on chromatin binding through techniques like ChIP-seq analysis in the presence and absence of this compound would provide a detailed view of its impact on gene regulation. researchgate.net Furthermore, exploring the compound's effect on the interaction between ERα and chromatin-bound proteins involved in tethered interactions at gene promoters, such as c-Jun and ATF-2, is essential. researchgate.net Studies could also delve into potential epigenetic modifications, such as DNA methylation and histone alterations, mediated by this compound, to understand the long-term consequences on gene expression and cellular phenotype. oncotarget.comnih.gov
Development of Next-Generation AF2 Inhibitors Based on this compound Scaffold
This compound was developed through lead optimization based on the precursor VPC-16464, demonstrating a significant improvement in potency by inhibiting ERα co-regulator binding with an IC50 of 0.3 μM. nih.govnih.govmdpi.com This suggests that the benzothiophenone scaffold of this compound serves as a promising template for the development of next-generation ERα AF2 inhibitors. nih.gov Future research should focus on structure-activity relationship studies to further optimize the potency, selectivity, and pharmacokinetic properties of compounds based on this scaffold. nih.gov Computational modeling and medicinal chemistry efforts can be employed to design and synthesize novel analogs with improved binding affinities to the ERα AF2 site and enhanced therapeutic profiles. nih.gov The success in inhibiting constitutively active mutant forms of ERα observed in clinical settings with this compound further supports the potential of developing inhibitors based on this scaffold to circumvent hormone resistance. ubc.ca
Role of this compound as a Pharmacological Probe in ERα Biology Research
This compound's selective targeting of the ERα AF2 site makes it a valuable pharmacological probe for dissecting the specific roles of this domain in ERα biology. nih.gov This compound can be utilized in various in vitro and in vivo studies to differentiate the contributions of AF2-mediated signaling from other ERα functions, such as those mediated by the AF1 domain or DNA binding. bmbreports.org Researchers can employ this compound to study the mechanisms by which ERα regulates diverse physiological processes and its involvement in the pathogenesis of various diseases beyond breast cancer where ERα plays a role. nih.govmdpi.comfrontiersin.orgnih.govembopress.org Using this compound as a tool can help elucidate the complexities of ERα interactions with different co-regulators and its impact on downstream signaling pathways. nih.govresearchgate.net
Theoretical Contributions to Understanding Nuclear Receptor Signaling and Resistance Mechanisms
The study of this compound and its mechanism of action provides valuable theoretical contributions to the broader understanding of nuclear receptor signaling and the development of resistance mechanisms to endocrine therapies. ubc.canih.govfrontiersin.org As an inhibitor targeting a specific functional site (AF2) rather than the ligand-binding domain, this compound offers a model to study the consequences of disrupting co-regulator recruitment on nuclear receptor activity. nih.govnih.gov Research into how cancer cells develop resistance to AF2 inhibitors like this compound can shed light on alternative signaling pathways or compensatory mechanisms that are activated. ubc.ca This can inform the development of strategies to overcome resistance, potentially through combination therapies or the design of inhibitors targeting multiple sites or pathways. nih.govubc.ca Furthermore, understanding the structural basis of this compound binding to the ERα AF2 site contributes to the theoretical framework for designing targeted therapies against other nuclear receptors or protein-protein interactions. nih.govnih.gov
Q & A
Q. What is the molecular mechanism of VPC-16606 in inhibiting ERα activity?
this compound antagonizes estrogen receptor alpha (ERα) by binding to its ligand-binding domain (LBD), disrupting interactions with coactivators like SRC-3. This occurs dose-dependently, as shown in mammalian two-hybrid assays and fluorescence polarization experiments . The compound targets the AF2 hydrophobic cleft, critical for coactivator recruitment, thereby reducing ERα-dependent gene transcription (e.g., pS2, Cyclin D1) .
Q. What in vitro assays are validated for quantifying this compound's antagonistic activity?
Key assays include:
- TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) : Measures ERα-coactivator binding inhibition (IC50 = 0.3 µM) .
- Biolayer Interferometry (BLI) : Quantifies direct binding kinetics between ERα-LBD and this compound .
- Presto Blue Viability Assay : Evaluates dose-dependent suppression of ERα+ cell growth (e.g., MCF7, TamR3) .
Q. How does this compound compare to other ERα antagonists like ERX-11 in potency?
Advanced Research Questions
Q. What experimental designs are optimal for assessing this compound's efficacy in mutant ERα models?
- Step 1 : Use CRISPR-engineered ERα mutant cell lines (e.g., Y537S, D538G) to evaluate resistance mechanisms.
- Step 2 : Combine mammalian two-hybrid assays with RNA-seq to map this compound's impact on mutant ERα-coactivator interactions and downstream gene networks .
- Step 3 : Validate findings via chromatin immunoprecipitation (ChIP) to assess ERα occupancy at target gene promoters.
Q. How can researchers resolve contradictions between this compound's IC50 values obtained via TR-FRET versus BLI assays?
- Assay-Specific Factors : TR-FRET measures competitive inhibition in solution, while BLI quantifies binding kinetics on solid surfaces. Differences in buffer conditions (e.g., pH, ionic strength) may alter compound behavior .
- Cross-Validation : Perform orthogonal assays (e.g., fluorescence polarization) and use statistical models (e.g., Hill slope analysis) to reconcile discrepancies .
Q. What methodologies are recommended for analyzing this compound's dose-dependent suppression of ERα-dependent genes?
- qRT-PCR : Quantify mRNA levels of ERα targets (pS2, PR) post-treatment.
- Western Blotting : Measure protein expression changes (e.g., Cyclin D1, CDC2) at 24-hour intervals .
- Data Normalization : Use housekeeping genes (e.g., GAPDH) and include tamoxifen-resistant controls to contextualize efficacy.
Q. How should researchers design studies to evaluate this compound's specificity for ERα over related receptors (e.g., ERβ, androgen receptor)?
- Selectivity Panels : Test this compound against ERβ, AR, and glucocorticoid receptors using TR-FRET or reporter gene assays.
- Structural Modeling : Compare binding poses in ERα vs. ERβ using molecular docking (e.g., AutoDock Vina) to identify selectivity determinants .
Data Analysis & Interpretation
Q. What statistical approaches are critical for interpreting this compound's dose-response curves?
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC50 and Hill coefficients.
- Error Analysis : Report SEM for triplicate experiments and use ANOVA to compare efficacy across cell lines .
Q. How can researchers address variability in ERα-dependent gene suppression across cell lines?
- Batch Effects : Normalize data using spike-in controls (e.g., synthetic RNA) for qRT-PCR.
- Pathway Enrichment : Apply tools like GSEA to identify conserved transcriptional pathways affected by this compound .
Ethical & Methodological Best Practices
Q. What ethical considerations apply when using this compound in preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
